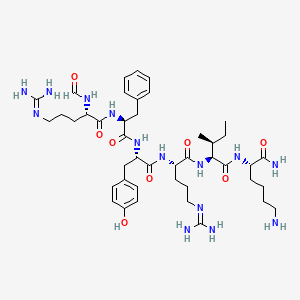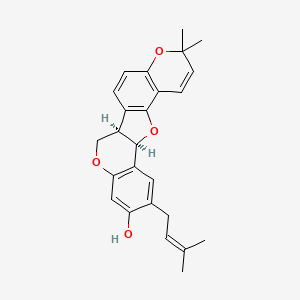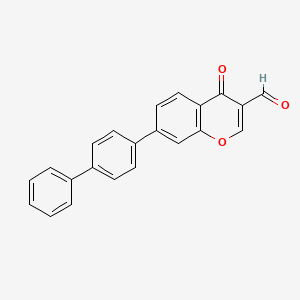
Formylchromone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formylchromone, also known as 4-oxo-4H-1-benzopyran-3-carboxaldehyde, is a naturally occurring compound found in various plant species. It belongs to the chromone family, which is characterized by a chromone ring system. Chromones are known for their diverse pharmacological activities, including anti-inflammatory, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Formylchromone can be synthesized through the Vilsmeier-Haack reaction, which involves the formylation of acetyl derivatives of 2-benzopyrone. The key step in this synthesis is the preparation of suitable acetyl derivatives, which are then subjected to Vilsmeier-Haack formylation to yield this compound in high yields (80-90%) .
Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route as laboratory preparation, with optimization for large-scale production. This involves the use of efficient formylation agents and reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Formylchromone undergoes various chemical reactions, including:
Condensation Reactions: It reacts with active methylene and methyl compounds, such as malonic acid derivatives and barbituric acid derivatives, to form condensation products.
Nucleophilic Addition: It reacts with primary amines to form enamine-adducts.
Ring Transformation: The γ-pyrone ring can be opened by nucleophilic attack, leading to the formation of various heterocyclic systems.
Common Reagents and Conditions:
Condensation Reactions: Typically involve active methylene compounds and basic conditions.
Nucleophilic Addition: Involves primary amines in alcoholic medium.
Ring Transformation: Requires bifunctional nucleophiles and can be enhanced by microwave irradiation
Major Products:
Condensation Products: Various heterocyclic systems.
Enamine-Adducts: Chroman-4-one enamine systems.
Transformed Heterocycles: Fused heterocyclic systems
Scientific Research Applications
Chemistry: Used as a versatile building block in the synthesis of diverse heterocyclic compounds.
Biology: Exhibits significant biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
Formylchromone exerts its effects through several mechanisms:
Free Radical Scavenging: It effectively scavenges free radicals, reducing oxidative stress.
Modulation of Protein Activity: It modulates the activity of proteins involved in cell proliferation and apoptosis.
Interaction with Molecular Targets: It interacts with specific proteins, such as cysteine residues in p65 protein and I kappa B alpha kinase, leading to the down-regulation of nuclear factor-kappa B (NF-kappa B)-regulated gene products.
Comparison with Similar Compounds
Formylchromone is unique among chromone derivatives due to its specific chemical structure and reactivity. Similar compounds include:
- Quinoline-3-carbaldehyde
- Quinolone-3-carbaldehyde
- Indole-3-carbaldehyde
These compounds share similar reactivity patterns but differ in their specific chemical structures and biological activities .
This compound’s unique combination of chemical reactivity and biological activity makes it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C22H14O3 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
4-oxo-7-(4-phenylphenyl)chromene-3-carbaldehyde |
InChI |
InChI=1S/C22H14O3/c23-13-19-14-25-21-12-18(10-11-20(21)22(19)24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
InChI Key |
LWZMEMOPULJQIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=CO4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





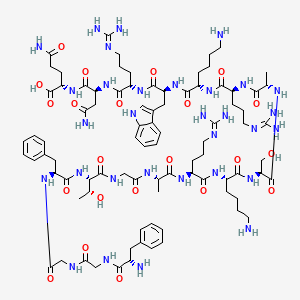

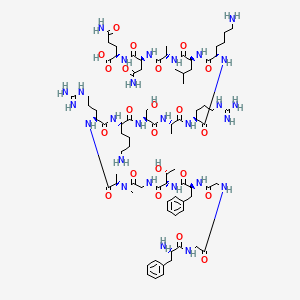
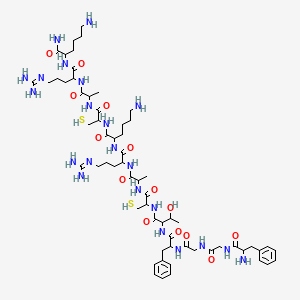
![3-[4-[2-[4-(Diethylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;dibromide](/img/structure/B10848741.png)
![Methyl 9-acetyloxy-10-(2,3-dimethyloxirane-2-carbonyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B10848743.png)
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-benzhydryloxyiminomethyl]-2-bicyclo[2.2.2]oct-5-enyl]hept-5-enoic acid](/img/structure/B10848748.png)
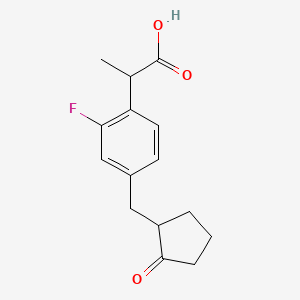
![5-{4-[2-(4-methylphenyl)benzoylamino]benzoyl}-1-(4-methyl-1-piperazinylcarbonyl)methyl-1,3,4,5-tetrahydro-1,5-benzodiazepin-2(2H)-one](/img/structure/B10848759.png)
